5-Chloro-2-phenylpyrimidine
Overview
Description
5-Chloro-2-phenylpyrimidine is a chemical compound with the molecular formula C10H7ClN2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 5-Chloro-2-phenylpyrimidine, involves various methods. A review paper discusses the synthesis of pyrimidines and their anti-inflammatory effects . Another paper describes the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold for the synthesis of functionalised pyrimidine systems .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-phenylpyrimidine can be analyzed using various methods. ChemSpider provides information about the molecular structure of this compound .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-phenylpyrimidine have been studied. For instance, a paper discusses the reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . Another paper discusses the synthesis of pyrimidines and their structure-activity relationships .Scientific Research Applications
Antimicrobial Potential
5-Chloro-2-phenylpyrimidine derivatives have shown promise as potential antimicrobial agents. In a study by El-kerdawy et al. (1990), various derivatives were synthesized and tested for their in vitro antimicrobial activity against pathogenic microorganisms, with several compounds exhibiting significant activity (El-kerdawy et al., 1990).
Photoswitching Capabilities
Čechová et al. (2018) investigated the photoswitching behavior of 5-phenylazopyrimidines, revealing their potential as molecular photoswitches. They found that compounds with chloro and cyano derivatives can be switched without UV light, indicating their suitability for visible light-directed applications (Čechová et al., 2018).
Corrosion Inhibition
Phenylpyrimidine derivatives, including 5-phenylpyrimidine, have been studied for their effectiveness in inhibiting corrosion. Xianghong et al. (2014) found that these derivatives are good inhibitors for cold rolled steel in hydrochloric acid solutions, showcasing their potential in industrial applications (Xianghong et al., 2014).
Optical and Catalytic Properties
Zhang et al. (2016) explored the optical properties and visible light-directed catalytic performance of copper(I) 5-phenylpyrimidine-2-thiolate complexes. Their study highlighted the solvatochromic behavior and luminescence switching capabilities of these compounds, along with their high photocatalytic activity (Zhang et al., 2016).
Anticancer Agents
Triazolopyrimidines, synthesized from 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine, have been identified as potential anticancer agents. Zhang et al. (2007) revealed that these compounds possess a unique mechanism of tubulin inhibition, differentiating them from other cancer treatments (Zhang et al., 2007).
Liquid Crystal Research
Kelly and Villiger (1988) synthesized various 5-alkyl-2-phenylpyrimidines to study their liquid crystal transition temperatures. Their research contributes to understanding the properties of ferroelectric liquid crystals, which are crucial in display technologies (Kelly & Villiger, 1988).
Enhanced Antitumor Activity
Takechi et al. (2002) investigated the enhancement of antitumor activity of 5-fluorouracil by inhibiting dihydropyrimidine dehydrogenase activity using 5-chloro-2,4-dihydroxypyridine, providing insights into more effective cancer treatments (Takechi et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRQXVCEBSOQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373122 | |
Record name | 5-chloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenylpyrimidine | |
CAS RN |
34771-50-1 | |
Record name | 5-chloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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